molecular formula C19H20FN5O B3733349 4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one

4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one

Cat. No.: B3733349
M. Wt: 353.4 g/mol
InChI Key: YDNFPABWDFDHPO-UHFFFAOYSA-N
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Description

4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one is a complex organic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound features a unique structure combining a fluorophenyl group, a pyrazole ring, a piperidine ring, and a pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and other purification methods are employed to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c20-16-3-5-17(6-4-16)25-11-14(9-23-25)10-24-7-1-2-15(12-24)18-8-19(26)22-13-21-18/h3-6,8-9,11,13,15H,1-2,7,10,12H2,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNFPABWDFDHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN(N=C2)C3=CC=C(C=C3)F)C4=CC(=O)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Reactant of Route 3
Reactant of Route 3
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Reactant of Route 4
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Reactant of Route 5
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one
Reactant of Route 6
Reactant of Route 6
4-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]piperidin-3-yl]-1H-pyrimidin-6-one

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